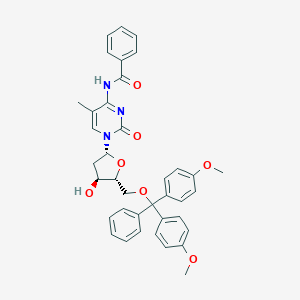

5'-O-(4,4'-Diméthoxytrityl)-N4-benzoyl-5-méthyl-2'-désoxycytidine

Vue d'ensemble

Description

La 5’-O-Diméthoxytrityl-N4-benzoyl-5-méthyl-2’-désoxycytidine (5’-O-DMT-N4-Bz-5-Me-dC) est un nucléoside modifié utilisé dans la synthèse de l’acide désoxyribonucléique (ADN) ou de l’acide ribonucléique (ARN). Ce composé est particulièrement précieux dans le domaine de la chimie des acides nucléiques en raison de ses propriétés de liaison améliorées et de la stabilisation accrue des duplexes par rapport à la désoxycytidine non méthylée .

Applications De Recherche Scientifique

5’-O-DMT-N4-Bz-5-Me-dC is widely used in scientific research, particularly in the following areas:

Chemistry: Used in the synthesis of modified oligonucleotides for various applications.

Biology: Plays a role in the study of DNA methylation and its effects on gene expression.

Medicine: Utilized in the development of antisense therapies and other nucleic acid-based treatments.

Industry: Employed in the production of high-fidelity PCR primers and other nucleic acid-based products

Mécanisme D'action

Le mécanisme d’action de la 5’-O-DMT-N4-Bz-5-Me-dC implique son incorporation dans les acides nucléiques, où il améliore la liaison et la stabilisation du duplex ADN ou ARN. Le composé interagit avec les nucléotides complémentaires par liaison hydrogène et interactions d’empilement des bases, ce qui conduit à une stabilité thermique accrue et une résistance à la dégradation enzymatique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 5’-O-DMT-N4-Bz-5-Me-dC implique plusieurs étapes, à commencer par la protection des groupes hydroxyle et du groupe amine de la désoxycytidine. Le groupe 5’-hydroxyle est protégé par un groupe diméthoxytrityle (DMT), et le groupe N4-amine est protégé par un groupe benzoyle (Bz). La méthylation en position 5 du cycle cytosine est réalisée en utilisant des agents méthylant dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de la 5’-O-DMT-N4-Bz-5-Me-dC suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’utilisation de synthétiseurs automatisés et de techniques de purification à haut débit pour garantir une grande pureté et un rendement élevé. Le composé est généralement stocké à 4°C et protégé de la lumière pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

La 5’-O-DMT-N4-Bz-5-Me-dC subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour éliminer les groupes protecteurs.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier dans la modification du nucléoside.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont utilisés pour éliminer les groupes protecteurs.

Substitution : Des réactifs nucléophiles comme l’ammoniac ou les amines sont utilisés pour les réactions de substitution.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers nucléosides protégés et déprotégés, qui sont utilisés dans la synthèse ultérieure d’oligonucléotides et d’autres dérivés d’acides nucléiques .

Applications de la recherche scientifique

La 5’-O-DMT-N4-Bz-5-Me-dC est largement utilisée dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Utilisé dans la synthèse d’oligonucléotides modifiés pour diverses applications.

Biologie : Joue un rôle dans l’étude de la méthylation de l’ADN et ses effets sur l’expression des gènes.

Médecine : Utilisé dans le développement de thérapies antisens et d’autres traitements à base d’acides nucléiques.

Industrie : Employé dans la production d’amorces PCR à haute fidélité et d’autres produits à base d’acides nucléiques

Comparaison Avec Des Composés Similaires

Composés similaires

5-Me-DMT-dC(Bz)-CE-Phosphoramidite : Un autre nucléoside modifié avec des groupes protecteurs et des applications similaires.

DMT-5-Me-dC(Bz) Phosphoramidite : Utilisé dans la synthèse d’oligonucléotides avec des propriétés de liaison améliorées.

Unicité

La 5’-O-DMT-N4-Bz-5-Me-dC est unique en raison de sa combinaison spécifique de groupes protecteurs et de méthylation, qui confère une stabilité et des propriétés de liaison améliorées par rapport aux autres nucléosides modifiés. Sa polyvalence dans diverses réactions chimiques et applications en fait un outil précieux dans la recherche et le développement des acides nucléiques .

Activité Biologique

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine (DMT-NBz-5-Me-dC) is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C38H37N3O7

- Molecular Weight : 647.72 g/mol

- CAS Number : 104579-03-5

The compound features a 5-methyl group on the deoxyribose sugar and a benzoyl group at the N4 position of the cytosine base, which enhances its stability and interaction with biological targets.

DMT-NBz-5-Me-dC exhibits several mechanisms of action that contribute to its biological activity:

- DNA Intercalation : The compound can intercalate into DNA structures, potentially disrupting replication and transcription processes. This property is crucial for its application as an anticancer agent.

- Inhibition of DNA Polymerase : Studies suggest that DMT-NBz-5-Me-dC may inhibit DNA polymerases, leading to reduced DNA synthesis in rapidly dividing cells, such as cancer cells .

- Antiviral Activity : Some research indicates that nucleoside analogs like DMT-NBz-5-Me-dC can exhibit antiviral properties by mimicking natural nucleotides, thus interfering with viral replication mechanisms .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of DMT-NBz-5-Me-dC:

- In Vitro Studies : In cell line assays, DMT-NBz-5-Me-dC demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, it showed an IC50 value in the low micromolar range against HL-60 leukemia cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 1.2 | DNA intercalation |

| MCF-7 (Breast) | 3.0 | Inhibition of DNA polymerase |

| A549 (Lung) | 2.5 | Induction of apoptosis |

Antiviral Activity

DMT-NBz-5-Me-dC has also been investigated for its antiviral properties:

- Mechanism : As a nucleoside analog, it competes with natural nucleotides during viral replication processes.

| Virus | EC50 (µM) | Effectiveness |

|---|---|---|

| HIV | 0.8 | Significant reduction in viral load |

| HSV | 1.0 | Inhibition of viral replication |

Case Studies

- Study on Anticancer Efficacy : A study published in Photochemistry and Photobiology highlighted that DMT-NBz-5-Me-dC exhibited enhanced photocytotoxicity when combined with light activation, leading to increased cell death in tumor spheroids compared to standard therapies .

- Antiviral Research : Another investigation focused on the compound's efficacy against herpes simplex virus (HSV), demonstrating that it significantly inhibited viral replication in vitro with an EC50 value comparable to existing antiviral agents .

Propriétés

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHPQMVQHSPNRU-LBFZIJHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143394 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104579-03-5 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104579-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.